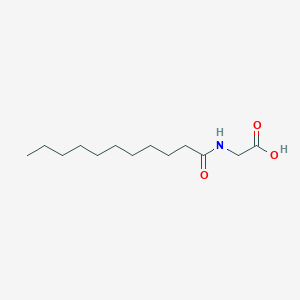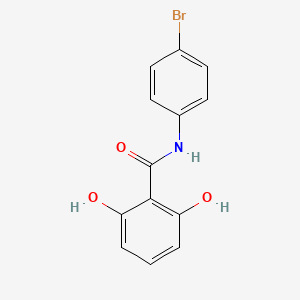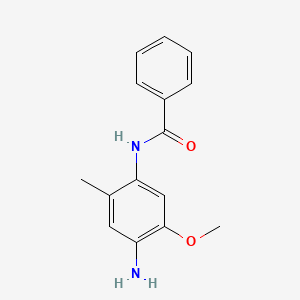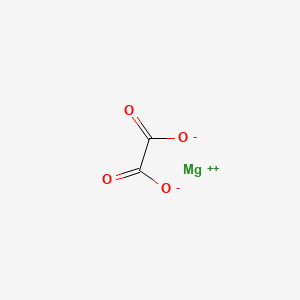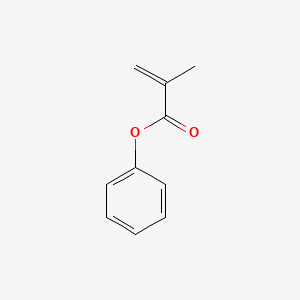
メタクリル酸フェニル
概要
説明
Phenyl methacrylate is an organic compound with the chemical formula C10H10O2. It is an ester derived from methacrylic acid and phenol. This compound is known for its use in the production of polymers and copolymers, which are utilized in various industrial applications due to their desirable properties such as transparency, resistance to ultraviolet light, and mechanical strength.
科学的研究の応用
Phenyl methacrylate has a wide range of applications in scientific research:
作用機序
Target of Action
Phenyl methacrylate is a hydrophobic monomer . It is primarily used in the synthesis of polymers, particularly in the creation of light-defocusing plastic rods . The primary targets of phenyl methacrylate are therefore the molecules it interacts with during polymerization.
Mode of Action
Phenyl methacrylate participates in radical polymerization . The process involves the formation of a polymer chain through the reaction of the methacrylate group with a radical initiator. The double bond in the methacrylate group opens and forms a bond with the radical, creating a larger radical that can react with other methacrylate molecules. This process continues, forming a long chain - the polymer .
Biochemical Pathways
Instead, it involves chemical reactions that can occur in a variety of solvents . The polymerization process can be influenced by the choice of solvent, temperature, and the presence of other substances .
Pharmacokinetics
Its physical properties such as boiling point (95-100 °c/16 mmhg) and density (1052 g/mL at 25 °C) have been documented .
Result of Action
The primary result of phenyl methacrylate’s action is the formation of a polymer. This polymer can have various uses depending on the specifics of the polymerization process. For example, it can be used in the creation of light-defocusing plastic rods . The properties of the resulting polymer can be influenced by the conditions of the polymerization process .
Action Environment
The environment in which phenyl methacrylate acts can significantly influence its polymerization. Factors such as the choice of solvent, temperature, and the presence of other substances can all affect the rate of polymerization and the properties of the resulting polymer . Therefore, careful control of the reaction environment is crucial for achieving the desired results in the use of phenyl methacrylate.
生化学分析
Biochemical Properties
Phenyl methacrylate plays a significant role in biochemical reactions, particularly in the formation of polymers. It interacts with various enzymes, proteins, and biomolecules during these reactions. For instance, phenyl methacrylate can be polymerized using free radical initiators, which are enzymes that facilitate the formation of free radicals. These free radicals then initiate the polymerization process by reacting with the methacrylate groups of phenyl methacrylate, leading to the formation of long polymer chains. Additionally, phenyl methacrylate can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing the overall properties of the resulting polymers .
Cellular Effects
Phenyl methacrylate has been shown to affect various types of cells and cellular processes. In particular, it can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that phenyl methacrylate can enhance the growth and differentiation of primary human osteoblasts when used in gelatin hydrogels . This compound can also modulate the secretion of osteogenic markers such as osteoprotegerin, osteopontin, and osteocalcin, as well as angiogenic factors like vascular endothelial growth factor. These effects suggest that phenyl methacrylate can play a role in bone regeneration and tissue engineering applications.
Molecular Mechanism
The molecular mechanism of phenyl methacrylate involves its interaction with various biomolecules at the molecular level. Phenyl methacrylate can bind to enzymes and proteins through covalent and non-covalent interactions, leading to changes in their activity and function. For instance, during polymerization, phenyl methacrylate undergoes free radical polymerization, where free radicals generated by initiators react with the methacrylate groups, forming covalent bonds and creating polymer chains . Additionally, phenyl methacrylate can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of specific genes involved in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenyl methacrylate can change over time due to its stability and degradation properties. Phenyl methacrylate is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to heat, light, or certain chemicals . Over time, the degradation of phenyl methacrylate can lead to changes in its polymerization behavior and the properties of the resulting polymers. Long-term studies have shown that phenyl methacrylate can maintain its effects on cellular function for extended periods, making it suitable for applications in tissue engineering and regenerative medicine.
Dosage Effects in Animal Models
The effects of phenyl methacrylate can vary with different dosages in animal models. Studies have shown that low to moderate doses of phenyl methacrylate can promote tissue regeneration and enhance cellular function without causing significant toxicity . At high doses, phenyl methacrylate can exhibit toxic effects, including inflammation and oxidative stress. These adverse effects are likely due to the accumulation of phenyl methacrylate and its metabolites in tissues, leading to cellular damage. Therefore, it is essential to determine the optimal dosage of phenyl methacrylate for specific applications to minimize toxicity and maximize therapeutic benefits.
Metabolic Pathways
Phenyl methacrylate is involved in various metabolic pathways, including its metabolism by enzymes such as esterases and cytochrome P450 . These enzymes catalyze the hydrolysis of phenyl methacrylate to methacrylic acid and phenol, which can then enter different metabolic pathways. Methacrylic acid can be further metabolized to carbon dioxide and water through the tricarboxylic acid cycle, while phenol can undergo conjugation reactions to form phenyl sulfate or phenyl glucuronide, which are excreted in urine. The metabolism of phenyl methacrylate can also affect metabolic flux and metabolite levels, influencing cellular function and overall metabolism.
Transport and Distribution
Phenyl methacrylate is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with transporters and binding proteins that facilitate its movement within the cell . Once inside the cell, phenyl methacrylate can accumulate in specific compartments, such as the cytoplasm and organelles, where it can exert its effects on cellular function. The distribution of phenyl methacrylate within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of phenyl methacrylate can affect its activity and function within the cell. Phenyl methacrylate can be localized to specific compartments, such as the endoplasmic reticulum, mitochondria, and nucleus, where it can interact with various biomolecules and influence cellular processes . For example, phenyl methacrylate can be targeted to the endoplasmic reticulum through specific targeting signals, where it can participate in protein synthesis and folding. Additionally, phenyl methacrylate can undergo post-translational modifications that direct it to specific organelles, affecting its localization and activity.
準備方法
Synthetic Routes and Reaction Conditions: Phenyl methacrylate can be synthesized through the esterification of methacrylic acid with phenol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs at elevated temperatures around 80°C and requires several hours to complete .
Industrial Production Methods: In industrial settings, phenyl methacrylate is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques are common in industrial production to enhance the efficiency and scalability of the process .
化学反応の分析
Types of Reactions: Phenyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize through free radical mechanisms to form homopolymers or copolymers with other vinyl monomers.
Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions to introduce substituents onto the phenyl ring.
Major Products:
Polymerization: The major products are poly(phenyl methacrylate) and copolymers with other monomers, which are used in coatings, adhesives, and optical materials.
Substitution: Substituted phenyl methacrylates with various functional groups, which can be further utilized in specialized applications.
類似化合物との比較
Methyl methacrylate: Similar in structure but with a methyl group instead of a phenyl group.
Ethyl methacrylate: Contains an ethyl group and is used in similar applications as methyl methacrylate but with slightly different properties.
Butyl methacrylate: Contains a butyl group and is used in the production of flexible and impact-resistant polymers.
Uniqueness: Phenyl methacrylate is unique due to the presence of the phenyl group, which imparts rigidity and enhances the thermal and mechanical properties of the resulting polymers. This makes it particularly suitable for applications requiring high-performance materials .
特性
IUPAC Name |
phenyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8(2)10(11)12-9-6-4-3-5-7-9/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWKUEJZZCOPFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25189-01-9 | |
| Record name | Poly(phenyl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3062233 | |
| Record name | Phenyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2177-70-0 | |
| Record name | Phenyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl methacrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.857 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Phenyl methacrylate?
A1: The molecular formula of Phenyl methacrylate is C10H10O2, and its molecular weight is 162.19 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize PMA and its polymers?
A2: Researchers commonly employ Infrared (IR) Spectroscopy, 1H Nuclear Magnetic Resonance (NMR) Spectroscopy, and 13C NMR Spectroscopy to characterize PMA and its polymers. These techniques provide insights into the chemical structure, composition, and tacticity of the materials. [, , ]
Q3: How does the presence of ortho-substituents affect the polymerization behavior of Phenyl methacrylate?
A3: Ortho-substituents on the phenyl ring significantly influence PMA polymerization. Larger ortho-substituents, like alkyl groups, introduce steric hindrance, decreasing the overall polymerization rate and monomer reactivity. [, , , ] This hindrance can also lead to lower ceiling temperatures, making the polymerization more susceptible to temperature changes. [, ] For example, 2,6-Di-tert-butylphenyl methacrylate exhibits such significant steric hindrance that it fails to form methanol-insoluble polymers at 60°C. []
Q4: How does the polymerization method influence the properties of poly(Phenyl methacrylate)?
A4: The choice of polymerization method directly impacts the properties of the resulting poly(Phenyl methacrylate) (PPMA). For instance, ATRP (Atom Transfer Radical Polymerization) allows for better control over molecular weight and polydispersity compared to conventional free radical polymerization. [] This control results in PPMA with potentially enhanced mechanical and thermal properties.
Q5: Can Phenyl methacrylate be polymerized in aqueous media, and if so, how?
A5: Yes, Phenyl methacrylate can be polymerized in aqueous media using techniques like microemulsion polymerization. This method employs surfactants to create stable micro-sized droplets of monomer in water, allowing for polymerization within these confined spaces. [] This technique often results in PPMA nanoparticles with unique properties.
Q6: How do substituents on the phenyl ring affect the thermal stability of Phenyl methacrylate-based copolymers?
A6: The type and position of substituents on the phenyl ring play a crucial role in determining the thermal stability of copolymers containing PMA. Electron-withdrawing groups, such as chlorine, generally enhance thermal stability. [, ] Conversely, increasing the mole fraction of PMA in copolymers often leads to a decrease in thermal stability. [, , ]
Q7: What factors influence the glass transition temperature (Tg) of Phenyl methacrylate copolymers?
A7: The Tg of Phenyl methacrylate copolymers is influenced by several factors, including the type and amount of comonomer used, as well as the copolymer composition. Generally, increasing the mole fraction of PMA in copolymers leads to an increase in Tg. [, , ] The presence of bulky substituents on the phenyl ring can also impact the Tg by affecting chain mobility.
Q8: Can Phenyl methacrylate be used to create crosslinked polymers, and what advantages do these materials offer?
A8: Yes, Phenyl methacrylate can be used to synthesize crosslinked polymers. These materials offer enhanced properties such as improved thermal stability, solvent resistance, and mechanical strength. For example, crosslinked PMMA with perfluorocyclobutyl aryl ether moieties exhibits a higher Tg and thermal decomposition temperature compared to its linear counterpart. []
Q9: Are there specific challenges related to the solubility of Phenyl methacrylate and its polymers?
A9: Phenyl methacrylate and PPMA exhibit limited solubility in certain solvents. For instance, while PPMA is soluble in solvents like tetrahydrofuran, chloroform, and benzene, it shows limited solubility in others. [, ] The choice of solvent can impact the polymerization kinetics, molecular weight, and properties of the resulting polymers.
Q10: How does the incorporation of Phenyl methacrylate impact the properties of blends with other polymers?
A10: The addition of Phenyl methacrylate can significantly modify the properties of polymer blends. For example, blending bisphenol A polycarbonate with poly(phenyl methacrylate) and using solvent-induced crystallization can alter the blend's crystallization behavior and interaction parameter. []
Q11: What are the potential applications of Phenyl methacrylate-based polymers in electronics?
A11: Phenyl methacrylate-based polymers, particularly those that can be crosslinked, show promise as dry-etching durable positive electron resists in microelectronics fabrication. [] Their thermal stability, resistance to swelling in solvents, and good adhesion to substrates make them suitable for creating high-resolution patterns in electronic devices.
Q12: Can Phenyl methacrylate be used to synthesize polymers with photo-responsive properties?
A12: Yes, incorporating photo-responsive moieties into Phenyl methacrylate copolymers can yield materials with tunable properties upon exposure to light. For instance, copolymers containing cinnamoyl groups exhibit photocrosslinking abilities. [, ] These copolymers are valuable for applications such as photoresists, coatings, and holographic materials. []
Q13: What are the potential applications of Phenyl methacrylate polymers in optical devices?
A13: Phenyl methacrylate polymers can be tailored for specific optical properties. By carefully controlling the monomer composition and polymerization conditions, researchers have designed temperature-independent zero-birefringence polymers suitable for use in liquid crystal displays (LCDs). [, ] These polymers address the issue of birefringence-induced contrast degradation in LCDs, particularly at elevated temperatures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


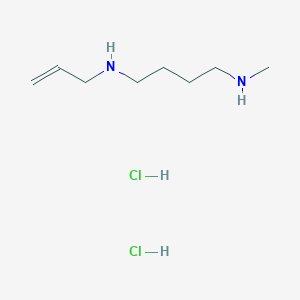


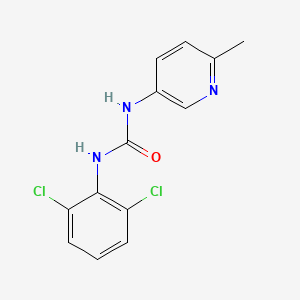
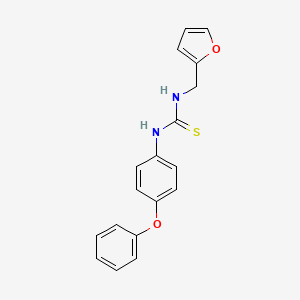
![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(4-morpholinyl)-4-oxazolecarbonitrile](/img/structure/B1216800.png)
![5-[(2S,3S,4R,5S)-4-azido-3-fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1-methyl-pyrimidine-2,4-dione](/img/structure/B1216804.png)

